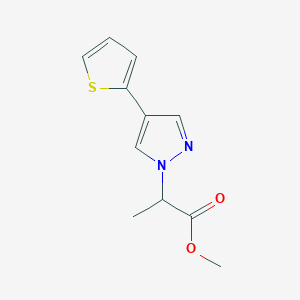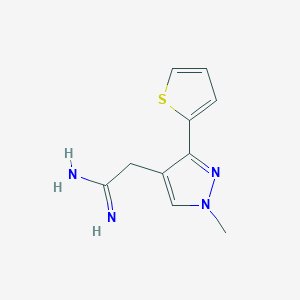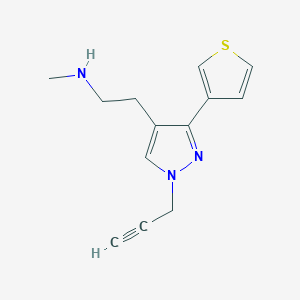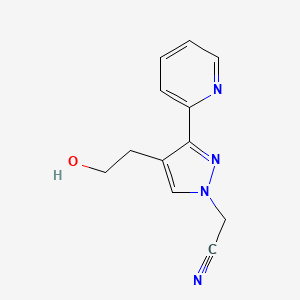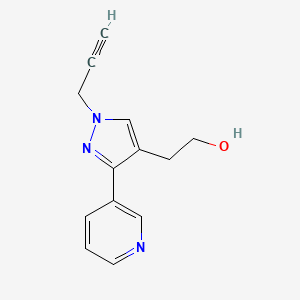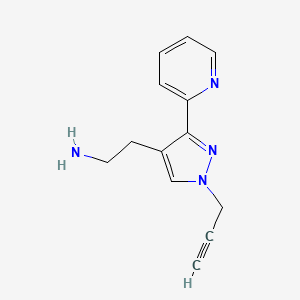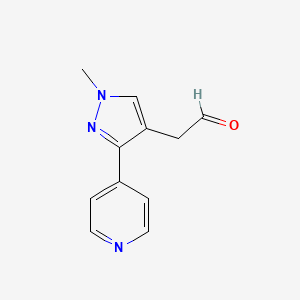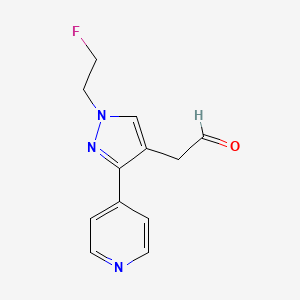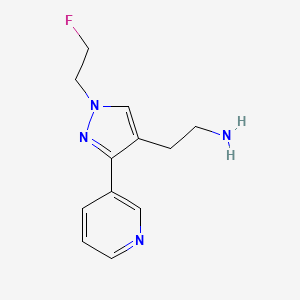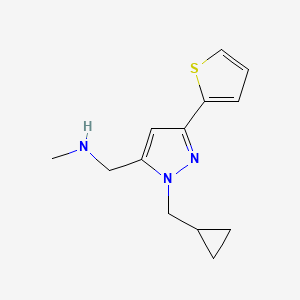
2-(5-(azidomethyl)-1-methyl-1H-pyrazol-3-yl)pyrazine
Vue d'ensemble
Description
“2-(5-(azidomethyl)-1-methyl-1H-pyrazol-3-yl)pyrazine” is a chemical compound that belongs to the class of pyrazines . Pyrazines are heterocyclic aromatic organic compounds that contain a six-membered ring with two nitrogen atoms . This specific compound has additional functional groups attached to the pyrazine ring, including an azidomethyl group and a 1-methyl-1H-pyrazol-3-yl group.
Molecular Structure Analysis
The molecular structure of pyrazines consists of a six-membered aromatic ring bearing two nitrogen atoms in a 1,4-orientation embedded within a carbon framework . The additional functional groups in “2-(5-(azidomethyl)-1-methyl-1H-pyrazol-3-yl)pyrazine” would be attached to this basic structure.Applications De Recherche Scientifique
Drug Discovery and Medicinal Chemistry
Pyrazine derivatives, including the one , are known for their biological activities relevant to disease treatment. They are often explored in drug discovery for their potential therapeutic value. The azidomethyl group in the compound can act as a versatile precursor for further chemical modifications, potentially leading to the development of new pharmaceutical agents .
Total Synthesis
The compound’s structure presents an interesting challenge for synthetic chemists. It can serve as a target for total synthesis, a process that not only provides access to the compound itself but also develops new synthetic methodologies that can be applied to other complex molecules .
Chemical Biology
In chemical biology, this pyrazine derivative could be used as a probe to study biological systems. Its unique structure allows it to interact with specific biological targets, which can help in understanding biological processes at a molecular level .
Kinase Inhibition
Some pyrazine derivatives have shown activity in kinase inhibition, which is crucial in regulating various cellular processes. This compound could be synthesized and tested for its efficacy in inhibiting kinases, which may lead to the development of treatments for diseases like cancer .
Antimicrobial Activities
Research indicates that pyrazine derivatives can exhibit significant antibacterial, antifungal, and antiviral activities. This compound could be investigated for its potential use as an antimicrobial agent, which is increasingly important in the face of rising antibiotic resistance .
Material Science
The structural features of pyrazine derivatives make them candidates for material science applications. Their stability and electronic properties could be harnessed in developing new materials for electronics or photonics .
Safety and Hazards
The safety and hazards associated with a chemical compound depend on its specific structure and properties. While some general safety data sheets for pyrazine derivatives are available , the specific safety and hazard information for “2-(5-(azidomethyl)-1-methyl-1H-pyrazol-3-yl)pyrazine” is not clearly mentioned in the retrieved papers.
Propriétés
IUPAC Name |
2-[5-(azidomethyl)-1-methylpyrazol-3-yl]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N7/c1-16-7(5-13-15-10)4-8(14-16)9-6-11-2-3-12-9/h2-4,6H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSTYKPGURQSXJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=NC=CN=C2)CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-(azidomethyl)-1-methyl-1H-pyrazol-3-yl)pyrazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




